2-(((2-(Methylthio)pyrimidin-5-yl)methyl)amino)butan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(Methylthio)pyrimidin-5-yl)methyl)amino)butan-1-ol typically involves the reaction of 2-(methylthio)pyrimidine-5-carbaldehyde with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(((2-(Methylthio)pyrimidin-5-yl)methyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-(((2-(Methylthio)pyrimidin-5-yl)methyl)amino)butan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((2-(Methylthio)pyrimidin-5-yl)methyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Indole derivatives: Exhibiting various biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
2-(((2-(Methylthio)pyrimidin-5-yl)methyl)amino)butan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a butanol chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-[(2-methylsulfanylpyrimidin-5-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C10H17N3OS/c1-3-9(7-14)11-4-8-5-12-10(15-2)13-6-8/h5-6,9,11,14H,3-4,7H2,1-2H3 |
InChI Key |
RIFFUONHLTXDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CN=C(N=C1)SC |
Origin of Product |
United States |
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